Cas no 1314649-70-1 (1-(4-ethylphenyl)cyclobutane-1-carbonitrile)

1-(4-Ethylphenyl)cyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane ring substituted with a carbonitrile group and a 4-ethylphenyl moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both the nitrile and aromatic ethyl groups enhances its reactivity, enabling diverse functionalization pathways. Its rigid cyclobutane core contributes to steric constraints, which can be advantageous in designing molecules with specific conformational properties. The compound is typically utilized in research settings for constructing complex architectures or as a precursor in heterocyclic synthesis. Proper handling and storage are recommended due to its potential sensitivity.
1-(4-ethylphenyl)cyclobutane-1-carbonitrile structure
1314649-70-1 structure
商品名:1-(4-ethylphenyl)cyclobutane-1-carbonitrile
CAS番号:1314649-70-1
MF:C13H15N
メガワット:185.264903306961
CID:6608926
PubChem ID:68070339

1-(4-ethylphenyl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(4-ethylphenyl)cyclobutane-1-carbonitrile
    • 1314649-70-1
    • EN300-1842823
    • SCHEMBL10227286
    • CS-0296621
    • インチ: 1S/C13H15N/c1-2-11-4-6-12(7-5-11)13(10-14)8-3-9-13/h4-7H,2-3,8-9H2,1H3
    • InChIKey: QKQCZAHPEMEKSN-UHFFFAOYSA-N
    • ほほえんだ: N#CC1(C2C=CC(CC)=CC=2)CCC1

計算された属性

  • せいみつぶんしりょう: 185.120449483g/mol
  • どういたいしつりょう: 185.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

1-(4-ethylphenyl)cyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1842823-5g
1-(4-ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1
5g
$2981.0 2023-09-19
Enamine
EN300-1842823-10g
1-(4-ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1
10g
$4421.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367291-250mg
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1 98%
250mg
¥25542.00 2024-08-09
Enamine
EN300-1842823-0.05g
1-(4-ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1
0.05g
$864.0 2023-09-19
Enamine
EN300-1842823-0.25g
1-(4-ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1
0.25g
$946.0 2023-09-19
Enamine
EN300-1842823-5.0g
1-(4-ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1
5g
$2981.0 2023-05-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367291-1g
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1 98%
1g
¥25874.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367291-500mg
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1 98%
500mg
¥26643.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1367291-50mg
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1 98%
50mg
¥20217.00 2024-08-09
Enamine
EN300-1842823-0.1g
1-(4-ethylphenyl)cyclobutane-1-carbonitrile
1314649-70-1
0.1g
$904.0 2023-09-19

1-(4-ethylphenyl)cyclobutane-1-carbonitrile 関連文献

1-(4-ethylphenyl)cyclobutane-1-carbonitrileに関する追加情報

Introduction to 1-(4-ethylphenyl)cyclobutane-1-carbonitrile (CAS No. 1314649-70-1)

1-(4-ethylphenyl)cyclobutane-1-carbonitrile, identified by the chemical abstracts service number CAS No. 1314649-70-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of cyclobutane derivatives, characterized by a cyclic structure with a nitrile functional group attached to one of its carbons. The presence of an ethyl substituent on the phenyl ring introduces additional complexity, making it a subject of interest for synthetic chemists and biologists exploring novel molecular architectures.

The structure of 1-(4-ethylphenyl)cyclobutane-1-carbonitrile consists of a cyclobutane ring linked to a phenyl group via an ethyl bridge, with a nitrile group (-CN) attached to one of the cyclobutane carbons. This unique arrangement confers distinct electronic and steric properties, which are leveraged in various chemical applications. The nitrile group, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been growing interest in cyclobutane derivatives due to their potential applications in medicinal chemistry. The rigid cyclobutane core provides structural stability, while the presence of aromatic and heteroaromatic substituents allows for modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These characteristics make such compounds attractive candidates for drug discovery programs targeting various therapeutic areas.

One of the most compelling aspects of 1-(4-ethylphenyl)cyclobutane-1-carbonitrile is its utility as a building block in organic synthesis. The nitrile group can be readily converted into other functional groups, such as amides, carboxylic acids, or tetrazoles, through well-established chemical transformations. This flexibility has enabled researchers to explore its incorporation into more complex molecules, including potential drug candidates and agrochemicals.

Recent studies have highlighted the pharmacological potential of 1-(4-ethylphenyl)cyclobutane-1-carbonitrile and its derivatives. For instance, modifications of this scaffold have been investigated for their activity against bacterial infections and inflammatory diseases. The combination of structural rigidity provided by the cyclobutane ring and the bioactive properties conferred by the phenyl and nitrile groups makes it an ideal candidate for further exploration.

The synthesis of 1-(4-ethylphenyl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible benefits for patients.

The spectroscopic characterization of 1-(4-ethylphenyl)cyclobutane-1-carbonitrile is another area where detailed information is available. Nuclear magnetic resonance (NMR) spectroscopy, particularly carbon-13 NMR, provides insights into the connectivity and environment of atoms within the molecule. Infrared (IR) spectroscopy confirms the presence of characteristic functional groups such as the nitrile stretch at around 2220 cm⁻¹. Mass spectrometry (MS) further validates the molecular weight and fragmentation patterns consistent with the proposed structure.

From a computational chemistry perspective, molecular modeling techniques have been employed to study the interactions between 1-(4-ethylphenyl)cyclobutane-1-carbonitrile and biological targets. These simulations help predict binding affinities and optimize lead structures before experimental validation. Such approaches are becoming increasingly integral to modern drug discovery pipelines due to their efficiency and cost-effectiveness.

The industrial relevance of this compound cannot be overstated. As pharmaceutical companies continue to seek novel molecular entities with improved pharmacokinetic profiles, compounds like 1-(4-ethylphenyl)cyclobutane-1-carbonitrile offer promising starting points for development. Additionally, its use in agrochemical formulations as a precursor for bioactive agents underscores its versatility across multiple sectors.

In conclusion, 1-(4-ethylphenyl)cyclobutane-1-carbonitrile (CAS No. 1314649-70-1) represents a fascinating compound with significant untapped potential in pharmaceutical research. Its unique structural features combined with its synthetic accessibility make it an invaluable tool for chemists exploring new frontiers in drug discovery. As our understanding of its properties continues to grow, this molecule is poised to play an important role in future therapeutic developments.

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